(Z)-3-(azepan-1-yl)-2-(5-(2-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-oxopropanenitrile
Description
Properties
IUPAC Name |
(2Z)-3-(azepan-1-yl)-2-[5-[(2-chlorophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-3-oxopropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3O2S/c26-21-13-7-6-10-18(21)16-22-24(31)29(19-11-4-3-5-12-19)25(32-22)20(17-27)23(30)28-14-8-1-2-9-15-28/h3-7,10-13,22H,1-2,8-9,14-16H2/b25-20- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAYCJACQMRCOM-QQTULTPQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C(=C2N(C(=O)C(S2)CC3=CC=CC=C3Cl)C4=CC=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C(=O)/C(=C\2/N(C(=O)C(S2)CC3=CC=CC=C3Cl)C4=CC=CC=C4)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-3-(azepan-1-yl)-2-(5-(2-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-oxopropanenitrile is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to explore the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Structural Characteristics
The compound's structure comprises several functional groups that may contribute to its biological activity:
- Thiazolidinone Ring : Known for its diverse pharmacological properties, including anti-inflammatory and antibacterial effects.
- Chlorobenzyl Group : Often associated with increased lipophilicity, potentially enhancing cell membrane penetration.
- Azepane Moiety : A cyclic amine that may influence the compound's interaction with biological targets.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of thiazolidinone derivatives, including the target compound. The following table summarizes key findings related to its antimicrobial efficacy:
In one notable study, compounds similar to the target were evaluated against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains, demonstrating promising results with minimal inhibitory concentrations (MIC) lower than those of traditional antibiotics like ampicillin .
Anticancer Activity
Thiazolidinone derivatives have also been explored for their anticancer potential. The following table outlines findings from relevant studies:
| Study | Compound | Cancer Cell Lines | IC50 (µM) | Mechanism of Action |
|---|---|---|---|---|
| Various | MCF-7, HeLa | Varies | Induces apoptosis via caspase activation | |
| Specific Derivative | A549, HCT116 | <50 | Inhibits cell proliferation |
Research indicates that certain thiazolidinones can induce apoptosis in cancer cells, potentially through the activation of caspase pathways . The specific compound under discussion may exhibit similar mechanisms, warranting further investigation.
Molecular Docking Studies
Computational studies have provided insights into how the compound interacts with biological targets. For instance, molecular docking simulations suggest that the compound binds effectively to specific receptors involved in disease pathways, indicating its potential as a therapeutic agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship is critical in understanding how modifications to the thiazolidinone scaffold affect biological activity. Variations in substituents, such as the introduction of different aromatic groups or functional moieties, can significantly alter potency and selectivity against various pathogens or cancer cell lines .
Case Study 1: Antimicrobial Efficacy against Resistant Strains
In a comparative study involving multiple thiazolidinone derivatives, the target compound was tested against a panel of resistant bacterial strains. Results indicated that it exhibited superior activity compared to conventional antibiotics, suggesting its potential role in treating antibiotic-resistant infections .
Case Study 2: Anticancer Activity Profiling
A series of thiazolidinone derivatives were screened against various cancer cell lines. The target compound demonstrated notable cytotoxicity at low concentrations, highlighting its potential as an anticancer agent. Further studies are recommended to elucidate its mechanism of action and optimize its pharmacological profile .
Scientific Research Applications
Medicinal Chemistry
The compound has significant potential in medicinal chemistry, particularly for developing new therapeutic agents targeting cancer and inflammatory diseases. Its unique structure allows it to serve as a lead compound for further modifications aimed at enhancing efficacy and reducing toxicity.
Biological Activities
Preliminary studies suggest that thiazolidine derivatives often exhibit:
- Anti-inflammatory Effects : Potential modulation of signaling pathways involved in inflammation.
- Anticancer Properties : May inhibit specific enzyme activities or modulate cellular signaling pathways related to cancer progression.
Table of Biological Properties and Activities
| Biological Property | Type of Study | Main Findings | References |
|---|---|---|---|
| Anti-inflammatory activity | In vitro studies | Significant reduction in pro-inflammatory cytokines in treated cells. | |
| Anticancer activity | In vitro studies with cancer cell lines | Induced apoptosis in various cancer cell lines at specific concentrations. | |
| Enzyme inhibition | Enzyme assays | Inhibition of key enzymes involved in cancer metabolism. |
Notable Research Insights
- Anticancer Activity : Studies have shown that (Z)-3-(azepan-1-yl)-2-(5-(2-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-oxopropanenitrile can induce apoptosis in human cancer cell lines, suggesting its potential as a therapeutic agent against various forms of cancer.
- Inflammatory Response Modulation : The compound may modulate inflammatory responses through interactions with signaling pathways, indicating its potential utility in treating inflammatory diseases.
- Lead Compound for Drug Development : Its unique structure provides a foundation for further chemical modifications aimed at enhancing therapeutic efficacy while minimizing side effects.
Q & A
Q. What are the established synthetic routes for this compound?
The synthesis typically involves a multi-step approach:
- Step 1: Condensation of a substituted benzaldehyde (e.g., 2-chlorobenzaldehyde) with a thiazolidinone precursor.
- Step 2: Introduction of the azepane moiety via nucleophilic substitution or coupling reactions under basic conditions (e.g., KCO in acetonitrile) .
- Step 3: Final purification via recrystallization from polar aprotic solvents like DMF/ethanol mixtures .
| Key Reagents | Conditions | Yield Range |
|---|---|---|
| 2-Chlorobenzaldehyde, phenylisothiocyanate | Reflux in DMF/AcOH (2–6 h) | 60–75% |
| Chloroacetyl chloride, azepane | RT to 80°C, basic pH | 45–65% |
Q. Which spectroscopic methods are critical for structural confirmation?
- NMR: H and C NMR to verify substituent positions and Z-configuration of the thiazolidinone ring .
- X-ray Crystallography: Single-crystal diffraction with SHELXL refinement for unambiguous stereochemical assignment .
- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
Q. How is the purity of the compound validated in preclinical studies?
- HPLC: Reverse-phase C18 columns with UV detection at λ = 254 nm; purity thresholds >98% .
- Elemental Analysis: Carbon, hydrogen, nitrogen (CHN) analysis to validate stoichiometry .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data (e.g., tautomerism in the thiazolidinone core)?
- Dynamic NMR: Track temperature-dependent shifts to identify tautomeric equilibria .
- Computational Modeling: DFT calculations (B3LYP/6-31G*) to compare theoretical and experimental spectra .
- X-ray Refinement: SHELXL-determined bond lengths (e.g., C=S vs. C–O) to confirm dominant tautomers .
Q. How does the 2-chlorobenzyl group influence bioactivity compared to other substituents?
- SAR Studies: Replace 2-chlorobenzyl with 4-fluorobenzyl or unsubstituted benzyl to assess changes in enzyme inhibition (e.g., COX-2 IC values) .
- LogP Analysis: Chlorine enhances lipophilicity (clogP ≈ 3.2), improving membrane permeability in cellular assays .
Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?
- Kinetic Studies: Monitor reaction rates under varying pH and solvents (e.g., DMF vs. THF) to identify transition states .
- Isotopic Labeling: O tracing in oxo-thiazolidinone intermediates to map acyl transfer pathways .
Q. How to optimize crystallization for X-ray analysis given its low solubility?
- Co-crystallization: Use PEG-based precipitants or co-solvents (e.g., DMSO/dioxane) to improve crystal lattice stability .
- Cryo-Cooling: Flash-freezing at 100 K to reduce thermal motion artifacts during data collection .
Data Contradiction Analysis
Discrepancies in reported biological activity (e.g., conflicting IC values across studies):
- Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab variability .
- Metabolite Interference: Use LC-MS/MS to rule out off-target interactions with serum proteins .
Inconsistent yields in large-scale synthesis:
- Scale-Up Adjustments: Replace batch reflux with flow chemistry for improved heat transfer and reproducibility .
- Byproduct Analysis: GC-MS to identify side products (e.g., azepane dimerization) and adjust stoichiometry .
Methodological Recommendations
Best practices for stability studies under physiological conditions:
- pH-Dependent Degradation: Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to assess hydrolytic stability .
- Light Sensitivity: Conduct UV-accelerated degradation tests to identify photolytic byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
